Ethylidenethiourea

Description

Historical Trajectories of Ethylidenethiourea in Chemical Synthesis

Historically, thiourea (B124793) and its derivatives have been recognized for their utility as reagents in organic synthesis. scholarsresearchlibrary.com For instance, the synthesis of the pharmaceutical compound sulfamethizole (B1682507) has involved the use of acetaldehyde-thiosemicarbazone, a related thiourea derivative, highlighting the established role of such compounds in the creation of complex molecules. chemicalbook.com Although specific early applications of ethylidenethiourea are not widely documented, its structural similarity to other thiourea-based compounds suggests potential historical use in areas where thiourea derivatives were commonly employed, such as in the synthesis of heterocyclic systems and as intermediates in the production of more complex organic molecules.

Contemporary Significance of Ethylidenethiourea within Academic Chemistry

In contemporary academic chemistry, ethylidenethiourea has garnered significant attention primarily as a ligand in the field of coordination and organometallic chemistry. Its nitrogen and sulfur atoms provide excellent coordination sites for a variety of metal ions, leading to the formation of stable metal complexes with diverse structural and electronic properties.

A prominent area of research involves the use of ethylidenethiourea in the synthesis of Schiff bases, which are subsequently used to create metal complexes. For example, Schiff bases derived from the condensation of a thiourea derivative with a carbonyl compound can act as versatile ligands. A notable example is the synthesis of organotin(IV) complexes derived from the Schiff base 1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene] thiourea. theinterstellarplan.comacs.org These complexes have been the subject of spectral and structural investigations, contributing to a deeper understanding of the coordination behavior of such ligands. The synthesis of Schiff bases from thiourea and substituted coumarins further illustrates the utility of this class of compounds in generating complex molecular architectures. niscpr.res.in

The broader family of thiourea derivatives is also explored for various applications, including their potential as catalysts and in materials science. google.nlvulcanchem.com While direct applications of ethylidenethiourea in these specific areas are less documented, its role as a building block for more complex ligands underscores its importance in the ongoing development of new materials and catalytic systems.

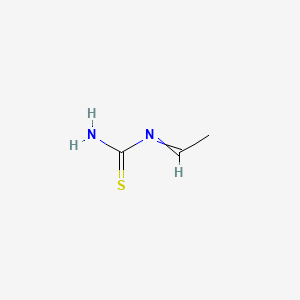

Foundational Molecular Architecture and Chemical Systematics of Ethylidenethiourea

The foundational characteristics of ethylidenethiourea are defined by its molecular structure and systematic nomenclature. As a derivative of thiourea, its core structure consists of a five-membered ring containing two nitrogen atoms and a sulfur atom.

The systematic naming of ethylidenethiourea according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature helps in its unambiguous identification. While various isomers and derivatives exist, the fundamental structure provides a basis for its chemical properties and reactivity. The physicochemical properties of ethylidenethiourea are crucial for its application in chemical synthesis and are summarized in the table below.

Physicochemical Properties of Ethylidenethiourea

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₆N₂S | savemyexams.com |

| Molecular Weight | 102.16 g/mol | savemyexams.com |

| Melting Point | 200 °C (392 °F) | savemyexams.com |

| Boiling Point | 446-478 °C (decomposes) | savemyexams.com |

| CAS Number | 63980-79-0 | savemyexams.com |

| IUPAC Name | ethylidenethiourea | savemyexams.com |

Note: The data in this table is compiled from available sources and may represent typical values.

Spectroscopic Data

Detailed and publicly available IR and NMR spectra for pure ethylidenethiourea are not extensively reported in the surveyed literature. Spectroscopic data is more commonly presented for complex molecules and metal complexes containing the ethylidenethiourea moiety. However, characteristic spectral features can be inferred based on its structure:

Infrared (IR) Spectroscopy: The IR spectrum of ethylidenethiourea would be expected to show characteristic absorption bands for N-H stretching, C-H stretching, C=S (thioamide) stretching, and C-N stretching vibrations. The fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for identification. hpst.czlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons of the ethylidene group and the N-H protons. The chemical shifts and splitting patterns of these signals would provide valuable information about the molecular structure. careerendeavour.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for the carbon atoms in the ethylidene group and the thiocarbonyl (C=S) carbon, with their chemical shifts indicating their electronic environment. chemistryviews.org

Structure

3D Structure

Properties

CAS No. |

63980-79-0 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

ethylidenethiourea |

InChI |

InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H3,(H2,4,6) |

InChI Key |

NDIUNRFKKUBPRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Dynamics of Ethylidenethiourea

Established Synthetic Pathways for Ethylidenethiourea Elaboration

The synthesis of molecules containing the ethylidenethiourea core is primarily achieved through condensation reactions, with various refinements aimed at optimizing reaction efficiency and product yield.

Condensation Reactions in Ethylidenethiourea Synthesis

The fundamental and most common method for constructing the ethylidenethiourea framework is the condensation reaction between thiourea (B124793) and a suitable carbonyl compound, typically an aldehyde or ketone. For the parent ethylidenethiourea, this involves the reaction with acetaldehyde (B116499). This reaction is a cornerstone of forming the characteristic ethylidene C=N or C=C bond linked to the thiourea moiety.

These reactions are often catalyzed by either acids or bases. wikipedia.orgtandfonline.com In a broader context, this type of condensation is a key step in various multicomponent reactions, such as the well-known Biginelli reaction, where an aldehyde, a β-ketoester, and urea (B33335) or thiourea react to form dihydropyrimidinones or the corresponding thiones. wikipedia.orgbeilstein-journals.orgslideshare.netnih.govscielo.org.mx Studies have detailed the condensation of various aldehydes with thiourea to create a diverse range of derivatives. aip.orgscholarsresearchlibrary.com For instance, the reaction of thiourea with ortho-hydroxyacetophenone yields 1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea, showcasing the versatility of this approach. researchgate.net Similarly, a kinetic study on the reaction between urea (a close analog of thiourea) and acetaldehyde demonstrated the formation of ethylidenediurea, providing a direct model for the condensation process. acs.org

The general scheme for this condensation can be represented as: Thiourea + Acetaldehyde ⇌ Ethylidenethiourea + Water

Refined Preparative Strategies for High-Yield Ethylidenethiourea Production

To enhance the efficiency of ethylidenethiourea synthesis, several refined strategies have been developed that focus on improving reaction rates and yields. A key aspect is the selection of an appropriate catalyst. Both Brønsted and Lewis acids, as well as various bases, have been successfully employed to promote the condensation. wikipedia.orgtandfonline.com

Modern synthetic methods emphasize sustainable and efficient processes. One such technique is the use of ultrasound irradiation . This approach has been shown to significantly accelerate the synthesis of thiourea derivatives, leading to higher yields in considerably shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.orgdoaj.orgacs.org For example, N-naphthoyl thiourea derivatives have been synthesized in just 7 minutes via sonication at room temperature. acs.org

Another strategy involves the use of phase-transfer catalysis (PTC) , which is particularly effective for reacting components that are soluble in different, immiscible phases. Combining PTC with ultrasonic irradiation has proven to be a facile and high-yield method for preparing N-substituted thiourea derivatives. asianpubs.org Furthermore, solvent-free reaction conditions , also known as mechanochemical synthesis or solid-state reactions, represent a significant advancement. Grinding the reactants together, sometimes with a catalytic agent, can lead to the efficient formation of thioureas without the need for bulk solvents, simplifying purification and reducing waste. google.comnih.gov

The following table summarizes various preparative strategies for thiourea derivatives, which are applicable to ethylidenethiourea synthesis.

| Strategy | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Acid Catalysis | HCl, Trifluoroacetic Acid (TFA) | Promotes condensation and dehydration steps. | nih.govorganic-chemistry.org |

| Base Catalysis | LDA, NaH, Piperidine | Effective for specific regioselective syntheses. | tandfonline.commdpi.com |

| Ultrasound Irradiation | Sonication at room temperature | Shorter reaction times, high yields, cleaner reactions. | researchgate.netasianpubs.orgacs.org |

| Solvent-Free Synthesis | Gaseous HCl catalyst or grinding | Reduced waste, simplified purification, high efficiency. | google.comresearchgate.net |

| Phase-Transfer Catalysis | Polyethylene glycol (PEG-600) | Facilitates reaction between immiscible reactants. | asianpubs.org |

Mechanistic Elucidation of Ethylidenethiourea Formation and Functionalization

Understanding the underlying mechanisms, kinetics, and thermodynamics provides a deeper insight into the synthesis and reactivity of ethylidenethiourea.

Fundamental Reaction Mechanisms Governing Ethylidenethiourea Synthesis

The formation of ethylidenethiourea from thiourea and acetaldehyde proceeds through a mechanism analogous to the formation of Schiff bases or imines. mdpi.com The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of thiourea on the electrophilic carbonyl carbon of acetaldehyde.

The proposed mechanism can be summarized in two main stages:

Nucleophilic Addition: The lone pair of electrons on a thiourea nitrogen attacks the carbonyl carbon of acetaldehyde.

Dehydration: The resulting carbinolamine intermediate is protonated (under acidic conditions) and subsequently loses a water molecule to form the final ethylidenethiourea product.

This mechanistic pathway is a central feature of the Biginelli reaction and other related condensations. wikipedia.orgslideshare.netorganic-chemistry.org

Kinetic and Thermodynamic Aspects of Ethylidenethiourea Derivatization

Rate = k[Thiourea][Acetaldehyde]

From a thermodynamic perspective, the condensation reaction to form ethylidenethiourea is reversible. acs.org The formation of water as a byproduct means that its removal from the reaction mixture can shift the equilibrium toward the product side, in accordance with Le Châtelier's principle. This is often achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that allows for the azeotropic removal of water.

Thermodynamic parameters have been calculated for related Schiff base complexation reactions. researchgate.netscirp.org These studies often show a negative Gibbs free energy (ΔG), indicating that the formation of the final products is a spontaneous process. The concepts of kinetic versus thermodynamic control have also been explored, where different reaction conditions (e.g., base, temperature) can favor different regioisomers of the product. tandfonline.com

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Reaction Order | First order in [Urea] and first order in [Acetaldehyde]. Overall second order. | The rate-determining step is bimolecular, involving one molecule of each reactant. | acs.orgiosrjournals.org |

| Catalysis | Catalyzed by both general acids and general bases. | The reaction rate can be significantly increased by adding an appropriate catalyst. | acs.org |

| Reversibility | The condensation is an equilibrium process. | Product yield can be maximized by removing water as it is formed. | acs.org |

| Thermodynamic Stability (related systems) | Formation of Schiff base complexes is typically spontaneous (negative ΔG). | The products are thermodynamically favored under appropriate conditions. | researchgate.netscirp.org |

Principles of Sustainable Synthesis Applied to Ethylidenethiourea Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact and improve efficiency. These principles focus on high atom economy, use of safer solvents and reagents, and energy efficiency.

Multicomponent reactions, such as the Biginelli reaction used to produce related scaffolds, are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product with few byproducts. scielo.org.mxorganic-chemistry.org

The use of ultrasound-assisted synthesis is a prominent green methodology. It often allows reactions to be performed at lower temperatures and with shorter durations, thus reducing energy consumption and the formation of unwanted side products. researchgate.netdoaj.orgacs.org Similarly, mechanochemical synthesis in ball mills avoids the use of bulk solvents, which are a major source of chemical waste. nih.gov

The choice of catalyst is also crucial. The development of reusable, heterogeneous catalysts, such as dicalcium phosphate, offers a green alternative to traditional soluble acid catalysts that can be difficult to separate from the reaction mixture. scielo.org.mx Finally, using environmentally benign solvents like water, where possible, further enhances the sustainability of the synthesis. organic-chemistry.org

Coordination Chemistry and Metal Complexes of Ethylidenethiourea

Ethylidenethiourea as a Ligand: Chelation Behavior and Donor Atom Preferences

Ethylidenethiourea can act as a ligand, which is a molecule or ion that binds to a central metal atom to form a coordination complex. numberanalytics.comsavemyexams.com The chelation behavior and donor atom preferences of ethylidenethiourea are of fundamental interest in understanding the nature of the metal-ligand interactions.

Spectroscopic techniques are invaluable in elucidating the coordination mode of ethylidenethiourea in its metal complexes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.

In the context of metal complexes, shifts in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. For instance, in organotin(IV) complexes derived from Schiff bases containing a thiourea (B124793) moiety, the absence of the S-H bond absorption band in the IR spectra of the complexes indicates coordination of the ligand to the tin atom through the sulfur atom. bsmiab.org Similarly, the appearance of new bands in the IR spectra of organotin(IV) complexes, which are absent in the free ligand, can be attributed to ν(Sn–O) and ν(Sn–N) vibrations, confirming coordination through oxygen and nitrogen atoms. researchgate.net

¹H and ¹³C NMR spectroscopy provide further insights into the coordination environment. mdpi.com Chemical shift changes in the protons and carbons of the ethylidenethiourea ligand upon complexation can indicate the sites of metal coordination. For example, a downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum suggests a decrease in electron density at this carbon, which is consistent with coordination through the sulfur atom. mdpi.com

Table 1: Spectroscopic Data for Ethylidenethiourea and its Metal Complexes

| Technique | Free Ligand (Characteristic Signals) | Metal Complex (Observed Changes) | Interpretation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C=S stretching vibration | Shift to lower or higher frequency | Coordination through the sulfur atom of the thiourea group. |

| N-H stretching vibration | Broadening or shift in frequency | Involvement of the nitrogen atom in coordination or hydrogen bonding. | |

| ¹H NMR Spectroscopy | N-H proton signals | Broadening or disappearance of signals | Deprotonation and coordination of the nitrogen atom. |

| CH and CH₂ proton signals | Shift in chemical shifts | Change in the electronic environment upon complexation. |

| ¹³C NMR Spectroscopy | C=S carbon signal | Downfield or upfield shift | Coordination of the sulfur atom, affecting the electron density of the thiocarbonyl group. |

Crystallographic studies of metal complexes containing thiourea derivatives have revealed various coordination modes. For instance, in some complexes, the thiourea ligand coordinates as a monodentate ligand through the sulfur atom. mdpi.com In other cases, it can act as a bidentate chelating ligand, coordinating through both sulfur and nitrogen atoms to form stable chelate rings. mdpi.com The specific coordination geometry adopted depends on several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. uomustansiriyah.edu.iq For example, complexes with four ligands can adopt either a tetrahedral or a square planar geometry. savemyexams.com Octahedral geometry is common for complexes with a coordination number of six. uomustansiriyah.edu.iq

Synthesis and Structural Characterization of Ethylidenethiourea Metal Complexes

The synthesis of metal complexes of ethylidenethiourea typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a combination of analytical and spectroscopic techniques to determine their composition and structure.

Organotin(IV) compounds have been extensively studied due to their diverse applications and interesting structural features. orientjchem.org The synthesis of organotin(IV) complexes with ethylidenethiourea and related Schiff base ligands has been reported. bsmiab.orgresearchgate.net These complexes are typically prepared by reacting diorganotin(IV) dichlorides or triorganotin(IV) chlorides with the ligand. researchgate.net

The structural characterization of these complexes often reveals that the ligand can act in a multidentate fashion. For example, a Schiff base derived from ortho-hydroxyacetophenone and thiourea was found to act as a tridentate ligand in its diorganotin(IV) complexes. researchgate.net Spectroscopic data, including IR and NMR (¹H, ¹³C, and ¹¹⁹Sn), are crucial for elucidating the structures of these complexes in solution. researchgate.netmdpi.com In some cases, single-crystal X-ray diffraction analysis has been used to determine the solid-state structure, revealing geometries such as distorted trigonal bipyramidal or octahedral around the tin atom. mdpi.com

Table 2: Selected Organotin(IV) Complexes of Thiourea-Based Ligands

| Complex | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| [Me₂Sn(L)] | Schiff base from phenylhydrazine (B124118) and 5-bromo-2-hydroxybenzaldehyde | Pentacoordinated | researchgate.net |

| [Bu₂Sn(L)] | Schiff base from phenylhydrazine and 5-bromo-2-hydroxybenzaldehyde | Pentacoordinated | researchgate.net |

| [Ph₂Sn(L)] | Schiff base from phenylhydrazine and 5-bromo-2-hydroxybenzaldehyde | Pentacoordinated | researchgate.net |

Ethylidenethiourea and its derivatives form complexes with a wide range of transition metals, including copper, nickel, cobalt, and palladium. mdpi.comnih.govunizar.es The synthesis of these complexes often involves the direct reaction of a metal salt with the ligand. The resulting complexes exhibit a variety of colors and magnetic properties, which are dependent on the metal ion and its coordination environment. mmerevise.co.uk

The coordination chemistry of transition metal complexes with thiourea-based ligands has revealed both monodentate and bidentate coordination modes. mdpi.com For example, N-phenylmorpholine-4-carbothioamide was found to act as a monodentate ligand coordinating through the sulfur atom in complexes with Cu(II), Pd(II), Pt(II), and Hg(II), while it behaved as a bidentate S,N-chelating ligand with Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) in the presence of a base. mdpi.com The geometry of these complexes can range from square planar to octahedral, as determined by spectroscopic and other analytical methods. mdpi.com A novel coordination polymer of copper with ethylidenethiourea, [Cu₂(ETU)₆]SO₄, was synthesized under solvothermal conditions. dayainfo.comcqvip.com

The ability of ligands like ethylidenethiourea to bridge multiple metal centers can lead to the formation of homo- and heterometallic assemblies. rsc.orgrsc.org These are polynuclear complexes containing either the same metal (homometallic) or different metals (heterometallic). Such assemblies are of interest for their potential applications in catalysis and materials science. rsc.org

While specific examples of homo- and heterometallic assemblies incorporating ethylidenethiourea are not extensively detailed in the provided search results, the principles of their formation can be inferred. The presence of multiple donor atoms in the ethylidenethiourea ligand allows it to act as a bridging ligand, connecting two or more metal ions. The synthesis of such complexes often involves the careful selection of metal precursors and reaction conditions to control the assembly process. The characterization of these complex structures relies heavily on single-crystal X-ray diffraction to elucidate the connectivity of the metal centers and the bridging mode of the ligands. Research on heterobimetallic complexes of tin and palladium with dithiocarbamate (B8719985) ligands has been reported, highlighting the potential for forming such complex structures. researchgate.net

Electronic Structure and Molecular Magnetism of Ethylidenethiourea Complexes

The electronic structure and magnetic properties of coordination compounds are intrinsically linked to the geometry of the complex and the nature of the metal-ligand interactions. In complexes involving ethylidenethiourea, the sulfur and nitrogen donor atoms play a crucial role in influencing the d-orbital energies of the metal center, which in turn dictates the electronic transitions and magnetic behavior.

The study of electronic transitions in transition metal complexes provides valuable insights into their electronic structure and the bonding between the metal ion and its ligands. These transitions, which involve the excitation of electrons from one d-orbital to another, are typically observed in the UV-visible region of the electromagnetic spectrum. rsc.org The principles of Ligand Field Theory (LFT) are fundamental to understanding these phenomena. numberanalytics.com LFT, an extension of Crystal Field Theory (CFT), describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. vaia.comuni-siegen.de

In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). uni-siegen.de The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). uni-siegen.de The magnitude of Δo is influenced by the metal ion and the ligand's position in the spectrochemical series. Ligands that cause a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands.

Electronic transitions from the t₂g to the eg level, known as d-d transitions, are responsible for the characteristic colors of many transition metal complexes. vaia.com The energy of the absorbed light corresponds to the magnitude of Δo. These transitions are, however, subject to selection rules. The Laporte selection rule states that transitions between orbitals of the same parity (g → g or u → u) are forbidden in centrosymmetric molecules. libretexts.org Since d-orbitals are all of 'g' (gerade) symmetry, d-d transitions in octahedral complexes are Laporte-forbidden and thus typically have low intensities. libretexts.org

In addition to d-d transitions, charge-transfer (CT) transitions can also occur. These are generally much more intense than d-d transitions. everyscience.com CT transitions can be of two types: ligand-to-metal charge transfer (LMCT), where an electron is excited from a ligand-based orbital to a metal-based orbital, and metal-to-ligand charge transfer (MLCT), involving an electron transition in the opposite direction. everyscience.com

For ethylidenethiourea complexes, the UV-Vis spectrum would be expected to show bands corresponding to these different types of transitions. The d-d transitions would provide direct information about the ligand field splitting energy. The position and intensity of the CT bands would offer insights into the redox properties of the metal and the ethylidenethiourea ligand. While specific, detailed studies on the electronic spectra of a wide range of ethylidenethiourea complexes are not abundant in the literature, the principles outlined above provide the framework for their interpretation. The analysis of such spectra would allow for the determination of ligand field parameters, as demonstrated for other coordination complexes. zenodo.orgresearchgate.net

A hypothetical UV-Vis spectrum for an octahedral ethylidenethiourea complex might exhibit the features outlined in the table below.

| Type of Transition | Typical Wavelength Range (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Information Gained |

| d-d Transitions | 400-800 | < 100 | Ligand field splitting (Δo), geometry |

| LMCT | 250-500 | > 1000 | Redox properties of metal and ligand |

| MLCT | 300-600 | > 1000 | Redox properties of metal and ligand |

| Intra-ligand (π→π*) | < 300 | > 10000 | Electronic structure of the ligand |

This table presents hypothetical data based on general principles of electronic spectroscopy of transition metal complexes.

The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the central metal ion. unacademy.comlibretexts.org The study of these properties, primarily through magnetic susceptibility measurements, provides crucial information about the number of unpaired electrons, which in turn helps in elucidating the electronic configuration and the spin state of the metal ion in the complex. dacollege.orgmsu.edu

Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.orgiitk.ac.in The magnitude of the paramagnetic response is quantified by the magnetic moment (μ), which can be determined experimentally using techniques like the Gouy balance or by NMR methods. msu.edulibretexts.org

For first-row transition metal complexes, the magnetic moment can often be approximated by the spin-only formula:

μ_so = √n(n+2)

where 'n' is the number of unpaired electrons. The unit for magnetic moment is the Bohr magneton (BM). libretexts.org

The number of unpaired electrons in a complex depends on the d-electron count of the metal ion and the ligand field strength. For d⁴ to d⁷ configurations in an octahedral field, two possibilities exist: a high-spin state, where electrons occupy the eg orbitals before pairing in the t₂g orbitals, and a low-spin state, where electrons pair up in the t₂g orbitals first. uci.edu The preferred state is determined by the balance between the ligand field splitting energy (Δo) and the mean pairing energy (P). If Δo > P (strong-field ligand), a low-spin complex is formed. If Δo < P (weak-field ligand), a high-spin complex results. libretexts.org

Ethylidenethiourea, coordinating through sulfur and nitrogen, would be expected to create a specific ligand field. The resulting magnetic properties of its complexes would depend on the specific metal ion and the geometry of the complex. For instance, a Co(II) (d⁷) complex with ethylidenethiourea could be either high-spin (3 unpaired electrons) or low-spin (1 unpaired electron) in an octahedral environment, and its magnetic moment would be a key indicator of its electronic structure.

While comprehensive magnetic studies across a series of ethylidenethiourea complexes are limited, research on related thiourea and Schiff base complexes demonstrates the application of these principles. researchgate.netmdpi.comresearchgate.net For example, magnetic susceptibility measurements have been used to confirm the spin state and geometry of various transition metal complexes. researchgate.netresearchgate.net

The expected spin-only magnetic moments for high-spin and low-spin octahedral complexes of some common transition metals are presented below. Experimental values for ethylidenethiourea complexes would be compared to these theoretical values to determine their spin state.

| Metal Ion | d-electron count | High-Spin Unpaired e⁻ (n) | High-Spin μ_so (BM) | Low-Spin Unpaired e⁻ (n) | Low-Spin μ_so (BM) |

| Cr(II) | d⁴ | 4 | 4.90 | 2 | 2.83 |

| Mn(II) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(II) | d⁶ | 4 | 4.90 | 0 | 0 |

| Co(II) | d⁷ | 3 | 3.87 | 1 | 1.73 |

This table provides theoretical spin-only magnetic moments. Experimental values can deviate due to factors like spin-orbit coupling.

Supramolecular Architectures and Polymeric Systems Derived from Ethylidenethiourea Complexes

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. eurjchem.com In the context of coordination chemistry, metal complexes can act as building blocks for the construction of extended supramolecular architectures and coordination polymers. academie-sciences.frchemrxiv.org These materials are of great interest due to their diverse structures and potential applications in areas like catalysis, gas storage, and molecular magnetism.

Thiourea derivatives are particularly effective ligands for constructing supramolecular assemblies. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and the carbonyl group (in acylthioureas) can act as hydrogen bond acceptors. rsc.org These interactions, along with π-π stacking if aromatic rings are present, can link individual complex units into one-, two-, or three-dimensional networks. rsc.orgeurjchem.com

Ethylidenethiourea, with its terminal amino groups and the thione sulfur atom, possesses the necessary functional groups to participate in such interactions. Its metal complexes can, therefore, serve as nodes in the formation of extended structures. The geometry of the metal complex, the nature of the counter-ions, and the presence of solvent molecules can all influence the final supramolecular architecture.

Advanced Analytical Spectroscopic Characterization of Ethylidenethiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethylidenethiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethylidenethiourea, providing precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of ethylidenethiourea by identifying the chemical environments of its hydrogen and carbon atoms. Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show a singlet for the four equivalent methylene (CH₂) protons and a signal for the two equivalent amine (NH) protons. The ¹³C NMR spectrum would similarly display distinct signals for the methylene carbons and the thione (C=S) carbon.

Interactive Table: Predicted NMR Spectral Data for Ethylidenethiourea

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Methylene (-CH₂-) | ~ 3.6 | Singlet |

| ¹H | Amine (-NH-) | Variable, broad | Singlet |

| ¹³C | Methylene (-CH₂-) | ~ 45 | |

| ¹³C | Thione (C=S) | > 180 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Multinuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR) for Elucidating Ethylidenethiourea Complex Structures

Ethylidenethiourea acts as a ligand, coordinating with metal ions through its sulfur atom to form various complexes. Multinuclear NMR, which observes nuclei other than ¹H and ¹³C, is invaluable for characterizing these metal complexes. For instance, in the study of organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom.

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin center. An increase in the coordination number at the tin atom typically leads to an upfield shift (a move to lower ppm values) in the ¹¹⁹Sn resonance. This phenomenon is due to increased electron density around the tin nucleus. Therefore, by comparing the ¹¹⁹Sn chemical shift of an ethylidenethiourea-organotin complex to that of the precursor organotin halide, the coordination of the ethylidenethiourea ligand to the tin center can be confirmed, and information about the resulting geometry (e.g., tetrahedral vs. trigonal bipyramidal or octahedral) can be deduced.

Studies on various organotin(IV) complexes have established clear correlations between ¹¹⁹Sn chemical shifts and coordination number, making this technique essential for structural elucidation in solution.

Vibrational Spectroscopy (FT-IR and Raman) in the Analysis of Ethylidenethiourea

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for ethylidenethiourea, allowing for its identification and the study of its structural features.

Identification of Characteristic Vibrational Modes

The FT-IR and Raman spectra of ethylidenethiourea are characterized by several key vibrational bands corresponding to the stretching and bending of its specific functional groups. The assignment of these bands is crucial for structural confirmation.

Key vibrational modes for ethylidenethiourea include:

N-H Stretching: Bands in the region of 3100-3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the secondary amine groups.

C-H Stretching: Vibrations corresponding to the methylene (CH₂) groups are typically observed in the 2800-3000 cm⁻¹ range.

Thioamide Bands: The thioamide group (NH-C=S) gives rise to several characteristic bands. The C=S stretching vibration, often coupled with other modes, is a key marker and typically appears in the lower frequency region of the spectrum.

N-C-N and C-N Stretching: These vibrations contribute to bands in the fingerprint region (below 1500 cm⁻¹).

A detailed vibrational analysis of ethylenethiourea (B1671646) and its metal complexes, such as those with copper(I), has been performed, allowing for the assignment of metal-ligand vibrational frequencies. These studies confirm that coordination to a metal ion, typically through the sulfur atom, induces shifts in the vibrational frequencies of the thioamide group, providing evidence of complex formation.

Interactive Table: Characteristic Vibrational Frequencies for Thiourea-Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| ν(N-H) | 3100 - 3300 | N-H stretching vibrations |

| ν(C-H) | 2800 - 3000 | Methylene C-H stretching |

| δ(N-H) + ν(C-N) | 1500 - 1650 | Amide II band (N-H bending and C-N stretching) |

| ν(C=S) + ν(C-N) + δ(N-C-S) | 700 - 800 | Thioamide band with major C=S stretch character |

| δ(N-C-S) | 450 - 550 | N-C-S bending |

Note: These are general ranges for thiourea (B124793) and its derivatives. Specific peak positions for ethylidenethiourea may vary.

Conformational Studies via Vibrational Spectroscopy

The five-membered ring of ethylidenethiourea is not perfectly planar and can exist in different conformations. Vibrational spectroscopy, often combined with computational methods like Density Functional Theory (DFT), is a powerful approach for studying these subtle structural variations.

By calculating the theoretical vibrational spectra for different possible conformers (e.g., envelope or twisted forms) and comparing them with the experimental FT-IR and Raman spectra, the most stable conformation in the solid state or in solution can be identified. Discrepancies and similarities between the calculated and observed spectra, such as the presence, absence, or shift of certain bands, provide strong evidence for the predominant molecular geometry. This combined experimental and theoretical approach allows for a detailed understanding of the molecule's three-dimensional structure and flexibility.

Mass Spectrometric Techniques for the Elucidation of Ethylidenethiourea Compounds

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and structural elucidation of ethylidenethiourea. When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for analyzing complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly robust method for the determination of ethylidenethiourea. In this technique, the molecule is first ionized, typically using positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form the protonated molecular ion [M+H]⁺.

For structural elucidation, the fragmentation pattern of this molecular ion is analyzed. In tandem MS, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The fragmentation pathways of thiourea compounds are often charge-driven, initiated by the protonation site.

Key fragmentation mechanisms for protonated ethylidenethiourea would likely involve:

Loss of small neutral molecules: Cleavage of the ring can lead to the loss of species like thioformaldehyde (CH₂S) or cyanamide (CH₂N₂).

Ring-opening followed by fragmentation: The five-membered ring can open, leading to a variety of fragmentation pathways.

By analyzing the m/z values of these fragment ions, the connectivity of the atoms within the original molecule can be pieced together, confirming the structure of ethylidenethiourea. The use of high-resolution mass spectrometry allows for the determination of the exact elemental composition of both the parent ion and its fragments, further increasing the confidence in the structural assignment.

Chromatographic and Electrophoretic Methodologies for Ethylidenethiourea Analysis

Chromatographic techniques are central to the separation, identification, and quantification of ethylidenethiourea (ETU) in various matrices, from commercial fungicide formulations to biological and environmental samples. These methods exploit differences in the physicochemical properties of ETU to separate it from interfering substances before detection.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for ETU analysis. A variety of HPLC methods have been developed, typically utilizing reversed-phase columns with aqueous mobile phases. Detection is commonly achieved using ultraviolet (UV) or diode-array detectors (DAD). For enhanced sensitivity and selectivity, especially in complex matrices like food or urine, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) nih.govepa.gov.

Gas Chromatography (GC) is another powerful technique for ETU determination. Due to the polarity and low volatility of ETU, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis tcichemicals.comresearchgate.net. Common derivatizing agents include 1-bromobutane and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide tcichemicals.comresearchgate.net. Detection is frequently performed using a flame photometric detector (FPD) in sulfur mode or a mass spectrometer (GC-MS) uiowa.edu.

Electrophoretic methods, such as micellar electrokinetic capillary chromatography (MECC), have also been developed for the analysis of ETU. These methods offer high separation efficiency and can be a valuable alternative to traditional chromatographic techniques.

Below are tables summarizing various published methodologies for the analysis of ethylidenethiourea.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Ethylidenethiourea Analysis

| Column | Mobile Phase | Detector | Sample Matrix | Reference |

|---|---|---|---|---|

| Nucleosil C18 or Spherisorb ODS | Water containing tetrahydrofuran | UV (233 nm) | Technical and formulated products | chemicalbook.com |

| C18 Uptisphere NEC-5-20 (250 x 4.6 mm, 5 µm) | 0.01 M phosphate buffer (pH 4.5) | DAD (231 nm) | Human urine | us.esresearchgate.net |

| Alltech C18 (250 x 4.6 mm) | Not specified | UV | Air (collected on glass fiber filters) | nist.gov |

| Lichrosorb RP8 (5 µm) | Hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine | UV (243 nm) | Biological fluids (plasma, urine) | osha.gov |

Table 2: Gas Chromatography (GC) and Mass Spectrometry (MS) Methods for Ethylidenethiourea Analysis

| Technique | Derivatization | Detector | Sample Matrix | Reference |

|---|---|---|---|---|

| GC | 1-bromobutane | Flame Photometric Detector (FPD) | Food crops | tcichemicals.com |

| Capillary GC | None (direct analysis) | FPD (sulfur mode, 394 nm) | Hops, beer, grapes | |

| GC/MS (EI/SIM mode) | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethyilsilyl chloride | Mass Spectrometry | Human urine | researchgate.net |

| LC/MS | None | Particle Beam Mass Spectrometry | Food crops | nih.gov |

| HPLC/MS/MS | None | Positive Ion Tandem Mass Spectrometry (MRM) | Human urine | nih.gov |

| LC/MS/MS | Pentafluorobenzyl bromide (PFBBr) | Triple Quadrupole Mass Spectrometry (SRM) | Human urine | epa.gov |

Theoretical and Computational Chemistry Studies of Ethylidenethiourea

Quantum Chemical Investigations of Ethylidenethiourea Electronic Structure

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ethylidenethiourea

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most widely used methods in computational chemistry. A DFT calculation for Ethylidenethiourea would begin with optimizing the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.

This optimization would provide precise data on bond lengths, bond angles, and dihedral angles. Following geometric optimization, further DFT calculations could determine various electronic properties, including the total energy, dipole moment, and the distribution of atomic charges. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data.

Hypothetical DFT-Calculated Geometrical Parameters for Ethylidenethiourea This table illustrates the type of data a DFT geometry optimization would provide. Note: These values are for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=S | 1.68 Å |

| Bond Length | C-N1 | 1.35 Å |

| Bond Length | N1=C2 | 1.29 Å |

| Bond Angle | N1-C-N2 | 118.5° |

| Bond Angle | S=C-N1 | 121.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Ethylidenethiourea Systems

Frontier Molecular Orbital (FMO) theory is a key framework for explaining and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack on the Ethylidenethiourea molecule.

Illustrative Frontier Molecular Orbital Energies for Ethylidenethiourea This table shows representative data that would be obtained from an FMO analysis. Note: These values are hypothetical.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 eV |

| LUMO | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 5.15 eV |

Molecular Dynamics Simulations for Conformational Analysis of Ethylidenethiourea

While quantum mechanics is ideal for studying electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. MD simulations would allow for the conformational analysis of Ethylidenethiourea, revealing how the molecule flexes, rotates, and changes shape at a given temperature.

By simulating the molecule's dynamics over nanoseconds or longer, researchers can identify the most stable conformers (rotational isomers) and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its ability to interact with other molecules, such as binding to a biological receptor or participating in a chemical reaction. Such simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand hydration effects.

Computational Elucidation of Reaction Mechanisms Involving Ethylidenethiourea

Computational chemistry is an invaluable tool for mapping out the intricate steps of a chemical reaction, providing insights that are often difficult or impossible to obtain through experimentation alone.

Transition State Analysis in Ethylidenethiourea Transformations

For any chemical reaction, reactants must pass through a high-energy state known as the transition state (TS) before forming products. Identifying the geometry and energy of this transition state is crucial for understanding the reaction's kinetics.

Using computational methods, the transition state for a transformation involving Ethylidenethiourea can be located on the potential energy surface. Calculations would then yield the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. Vibrational frequency analysis is also performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping for Ethylidenethiourea Syntheses

Computational chemists can map the entire energetic landscape of a proposed synthesis reaction for Ethylidenethiourea. This involves calculating the energies of the reactants, products, all intermediates, and the transition states that connect them.

The result is a reaction coordinate diagram, which provides a step-by-step visualization of the energy changes throughout the synthesis. This mapping allows for the identification of the rate-determining step (the step with the highest activation energy) and can help rationalize why a particular reaction pathway is favored over others. Such studies can guide synthetic chemists in optimizing reaction conditions or even in designing novel, more efficient synthetic routes.

Computational Spectroscopy for Predicting Ethylidenethiourea Spectral Data

A comprehensive search of scientific literature reveals a notable absence of specific computational spectroscopy studies focused on ethylidenethiourea. While computational spectroscopy is a powerful tool for predicting and interpreting the spectral data of molecules, including infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra, dedicated research applying these methods to ethylidenethiourea has not been identified in the available public domain.

Theoretical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are instrumental in assigning vibrational modes and predicting electronic transitions. However, specific datasets, such as predicted vibrational frequencies or electronic absorption maxima for ethylidenethiourea, are not available from dedicated computational studies. The generation of such data would require a focused computational investigation, which has not been reported in the reviewed literature.

In Silico Modeling of Molecular Recognition and Intermolecular Interactions of Ethylidenethiourea

The application of in silico modeling to understand the molecular recognition and intermolecular interactions of ethylidenethiourea is not documented in readily accessible scientific literature. Such studies are crucial for elucidating the mechanisms by which a molecule interacts with biological targets or other molecules. The following subsections detail the specific areas where research on ethylidenethiourea is currently lacking.

Molecular Docking Studies of Ethylidenethiourea Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the widespread use of this method in drug discovery and molecular biology, specific molecular docking studies involving ethylidenethiourea as a ligand have not been reported in the scientific literature. Consequently, there is no available data on its binding affinities, preferred binding poses, or key interactions with specific protein receptors.

To illustrate the type of data that such a study would generate, a hypothetical table is presented below. It is important to emphasize that the values in this table are for illustrative purposes only and are not based on actual research findings for ethylidenethiourea.

Hypothetical Molecular Docking Data for Ethylidenethiourea

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Hypothetical Protein A | - | - | - |

| Hypothetical Protein B | - | - | - |

| Hypothetical Protein C | - | - | - |

Note: The data in this table is purely illustrative and does not represent the results of any actual study on ethylidenethiourea.

Theoretical Investigations of Nucleic Acid Intercalation and Binding Mechanisms

Theoretical investigations into the intercalation and binding of small molecules with nucleic acids (DNA and RNA) are fundamental to understanding potential genotoxic effects or therapeutic applications. However, a review of the available literature indicates a lack of theoretical studies specifically examining the mechanisms of interaction between ethylidenethiourea and nucleic acids. Therefore, computational data regarding its preferred binding mode (e.g., intercalation, groove binding), binding energy, and the specific molecular interactions driving complex formation are not available.

Derivation of Quantitative Structure-Activity Relationships (QSAR) for Ethylidenethiourea Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models for a series of ethylidenethiourea analogs would be valuable for predicting the activity of new, untested compounds and for guiding the design of analogs with improved properties. However, no QSAR studies specifically focused on analogs of ethylidenethiourea have been published in the scientific literature. As a result, there are no established QSAR models, descriptor data, or predictive equations available for this class of compounds.

A typical QSAR study would generate data such as that presented in the hypothetical table below. This table is for illustrative purposes only, as no such data exists for ethylidenethiourea analogs in the reviewed literature.

Hypothetical QSAR Model for Ethylidenethiourea Analogs

| Descriptor | Coefficient | Standard Error | p-value |

|---|---|---|---|

| LogP (Lipophilicity) | - | - | - |

| Molecular Weight | - | - | - |

| Dipole Moment | - | - | - |

| Model Statistics | Value | ||

| R² | - | ||

| Q² | - | ||

| RMSE | - |

Note: The data in this table is purely illustrative and does not represent the results of any actual QSAR study on ethylidenethiourea analogs.

Chemical Transformations and Derivatization Strategies for Ethylidenethiourea

Strategic Functionalization of the Ethylidenethiourea Scaffold

The ethylidenethiourea scaffold presents a versatile platform for a variety of chemical transformations, owing to the reactivity of its constituent functional groups. Strategic functionalization allows for the synthesis of a diverse range of derivatives with tailored properties. Key reaction types include cyclo-condensation, N-alkylation, and reactions involving the thione group.

Cyclo-condensation reactions are a prominent method for elaborating the ethylidenethiourea core. For instance, the reaction of 1-(2-hydroxyphenyl)ethylidene thiourea (B124793) with ethyl chloroacetate (B1199739) in the presence of a base like sodium acetate (B1210297) leads to the formation of 3-substituted-2-thioxoimidazolidin-4-one derivatives. vulcanchem.com This transformation builds a new heterocyclic ring onto the existing scaffold, demonstrating a powerful strategy for creating more complex molecular architectures.

Functionalization at the nitrogen atoms of the thiourea moiety is another common strategy. N-alkylation can be achieved by treating the ethylidenethiourea derivative with alkyl halides under basic conditions. For example, the use of 4-chlorophenacyl bromide can introduce an acetyl group at the N1 position. vulcanchem.com Furthermore, Michael addition reactions can be employed for N3-modification, such as the addition of methyl acrylate (B77674) to install a propanoate side chain. vulcanchem.com These modifications can significantly alter the electronic and steric properties of the molecule.

The sulfur atom of the thione group also provides a handle for derivatization. It can readily undergo nucleophilic substitution reactions. For example, the thiol group of related 1,3,4-oxadiazolin-2-thiones can react with phenacyl bromides to yield S-substituted derivatives. mdpi.com This reactivity highlights the potential for similar transformations on the ethylidenethiourea scaffold, enabling the introduction of a wide array of substituents at the sulfur atom.

The inherent reactivity of the ethylidenethiourea scaffold allows for its use as a building block in the synthesis of fused heterocyclic systems. For example, condensation of acetyltetrahydrocarbazole with thiourea produces an imino derivative which can then undergo further cyclization reactions to form thiazolidine (B150603) derivatives. mdpi.com This demonstrates the utility of ethylidenethiourea derivatives as intermediates in multi-step synthetic sequences.

Synthesis and Characterization of Novel Ethylidenethiourea Analogues

The synthesis of novel analogues of ethylidenethiourea is a significant area of research, driven by the quest for new compounds with unique chemical and physical properties. These synthetic efforts often involve multi-step procedures and yield compounds that are characterized using a suite of modern analytical techniques.

A common synthetic route to ethylidenethiourea analogues involves the condensation of a ketone with thiourea or its derivatives. For example, 1-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)ethylidene thiourea can be prepared through the condensation of 1-acetyl-1,2,3,4-tetrahydrocarbazole with thiourea. mdpi.com Similarly, Schiff base derivatives can be obtained by condensing ortho-hydroxyacetophenone with thiourea to form 1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea. researchgate.net

Once synthesized, the structural elucidation of these new analogues is paramount. A combination of spectroscopic methods is typically employed for this purpose.

Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups. For instance, the presence of a C=O stretching vibration in the region of 1685–1675 cm⁻¹ can confirm the formation of certain derivatives. mdpi.com The formation of organotin(IV) dithiocarbamate (B8719985) complexes can be confirmed by the presence of ν(C=N+) at 1464 - 1497 cm⁻¹, ν(C-S) at 963 - 1025 cm⁻¹, and ν(Sn-S) at 412 - 445 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms. In ¹H NMR spectra of S-substituted oxadiazole derivatives, the signals for the -S-CH₂- protons can be observed at specific chemical shifts, providing clear evidence of the substitution pattern. mdpi.com ¹³C NMR is used to identify carbonyl and thione carbons, which resonate at characteristic chemical shifts. vulcanchem.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can confirm the exact mass and, consequently, the molecular formula. vulcanchem.com For example, the mass spectrum of a thiazolidine derivative showed the expected molecular ion peak, confirming its structure. mdpi.com

Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated values for the proposed structure to verify its purity and composition. mdpi.comresearchgate.net

The following table summarizes the characterization data for a selection of synthesized ethylidenethiourea analogues and related compounds.

| Compound/Derivative | Synthesis Method | Key Spectroscopic Data | Reference |

| 1-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)ethylidene thiourea | Condensation of 1-acetyl tetrahydrocarbazole with thiourea | MS: m/z 296 (M-15) | mdpi.com |

| 3-Substituted-2-thioxoimidazolidin-4-one | Cyclo-condensation of 1-(2-hydroxyphenyl)ethylidene thiourea with ethyl chloroacetate | ¹³C-NMR: δ 166.44 (C=O), 174.04 (C=S) | vulcanchem.com |

| Organotin(IV) complexes of 1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea | Reaction of the Schiff base with diorganotin chlorides | IR: ν(C=N+) 1464-1497 cm⁻¹, ν(C-S) 963-1025 cm⁻¹ | researchgate.net |

| 5-[(pyrimidin-2-ylthio)methyl]-3-phenacyl-1,3,4-oxadiazole-2(3H)-thione | Nucleophilic substitution of the corresponding oxadiazole-2(3H)-thione with phenacyl bromide | IR: 1685–1675 cm⁻¹ (C=O); ¹H-NMR: δ 4.67–4.72 ppm (-S-CH₂-) | mdpi.com |

Mechanistic Studies of Ethylidenethiourea in Catalytic Processes

The role of ethylidenethiourea and its derivatives in catalytic processes is an area of growing interest. These compounds can act as ligands, coordinating with metal centers to form catalytically active complexes. mdpi.comnih.govrsc.org Mechanistic studies are crucial for understanding how these catalysts function and for designing more efficient and selective catalytic systems.

A catalytic cycle describes the multi-step reaction mechanism involving a catalyst. wikipedia.org For a transition metal complex, this typically involves the coordination of reactants to the metal center, a series of transformations of the coordinated molecules, and finally, the release of the product, regenerating the catalyst for the next cycle. youtube.comyoutube.com The efficiency of a catalyst is often described by its turnover frequency (TOF), which is the number of catalytic cycles completed per unit time. nih.gov

Ethylidenethiourea derivatives can act as multidentate ligands, binding to a metal through multiple atoms, which can enhance the stability and influence the reactivity of the resulting complex. nih.gov For instance, Schiff bases derived from thiourea can act as tridentate ligands in organotin(IV) complexes. researchgate.net The specific geometry and electronic properties of the ligand play a critical role in determining the catalytic activity.

In some catalytic systems, ethylidenethiourea derivatives may not be the active catalyst themselves but can act as precatalysts. wikipedia.org A precatalyst is a substance that is converted into the active catalyst under the reaction conditions. wikipedia.org

Mechanistic investigations often employ a combination of experimental and computational methods. Experimental techniques can include kinetic studies to determine reaction rates and the effect of reactant concentrations, as well as spectroscopic identification of reaction intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the energies of different states in the catalytic cycle, helping to identify the rate-determining step. nih.gov

The interaction between the ligand and the metal center is key to catalysis. The ligand can influence the steric and electronic environment around the metal, which in turn affects the binding of substrates and the energetics of the subsequent reaction steps. For example, in some transition metal-catalyzed reactions, the mechanism may involve the formation of a metal hydride intermediate. rsc.org The nature of the ligand can influence the stability and reactivity of this hydride.

While specific mechanistic studies focusing solely on ethylidenethiourea in catalysis are not extensively detailed in the provided search results, the general principles of catalysis involving related thiourea and Schiff base ligands provide a framework for understanding its potential roles. The ability of these ligands to form stable complexes with a variety of transition metals suggests their utility in a range of catalytic transformations, including oxidation, reduction, and C-C bond formation reactions. mdpi.com

Polymerization Reactions Initiated or Accelerated by Ethylidenethiourea Derivatives

Ethylidenethiourea derivatives have potential applications in the field of polymer chemistry, particularly in initiating or accelerating polymerization reactions. Polymerization is the process of joining together small molecules, called monomers, to form long chains or networks, known as polymers. byjus.com

One of the most common types of polymerization is free-radical polymerization. This process is initiated by a compound that can easily generate free radicals, which are highly reactive species with an unpaired electron. fujifilm.com These free radicals then react with monomer molecules, starting a chain reaction that leads to the formation of the polymer. byjus.com Organic peroxides and azo compounds are common initiators for free-radical polymerization. pergan.com The choice of initiator depends on factors such as its solubility and decomposition temperature. sigmaaldrich.com

While the direct use of ethylidenethiourea as a primary initiator is not extensively documented in the provided search results, its derivatives could potentially function in this capacity or as part of a redox initiation system. Redox initiators consist of a pair of compounds, an oxidizing agent and a reducing agent, that react to produce free radicals at lower temperatures than thermal initiators. alfachemic.com Given the presence of both nitrogen and sulfur atoms, ethylidenethiourea derivatives could potentially participate in such redox systems.

Furthermore, ethylidenethiourea derivatives can be incorporated into polymers to modify their properties. For instance, they can be used as monomers or co-monomers in condensation polymerization reactions. ssag.sk Condensation polymerization involves the reaction between two bifunctional monomers, with the elimination of a small molecule like water. byjus.com

Ethylidenethiourea derivatives can also play a role in coordination polymerization. In this type of polymerization, a transition metal complex acts as the initiator. ssag.sk The ability of ethylidenethiourea derivatives to act as ligands for transition metals suggests their potential use in creating catalysts for coordination polymerization. The structure of the ligand can influence the properties of the resulting polymer.

The following table outlines different types of polymerization and the potential roles for ethylidenethiourea derivatives.

| Polymerization Type | Mechanism | Potential Role of Ethylidenethiourea Derivatives |

| Free-Radical Polymerization | Initiation by free radicals, followed by propagation and termination steps. byjus.com | Component of a redox initiation system. alfachemic.com |

| Condensation Polymerization | Stepwise reaction between bifunctional monomers with the elimination of a small molecule. ssag.sk | Can act as a bifunctional monomer. |

| Coordination Polymerization | Initiation by a transition metal complex. ssag.sk | Can act as a ligand in the transition metal initiator complex. |

| Ring-Opening Polymerization | A cyclic monomer is opened to form a linear polymer. | Could potentially be designed as a cyclic monomer. |

It is important to note that while the fundamental principles of polymerization suggest these potential applications, further research is needed to fully explore and validate the role of ethylidenethiourea and its derivatives in initiating and accelerating polymerization reactions.

Advanced Material Science Applications of Ethylidenethiourea Based Compounds

Ethylidenethiourea as a Component in Polymeric Materials

The incorporation of ethylidenethiourea into polymer chains can significantly alter the material's properties, opening up new applications. byjus.combritannica.commit.edu

Monomer for Polymerization: Ethylidenethiourea can act as a monomer in polymerization reactions. byjus.combritannica.com Its bifunctional nature allows it to react with other monomers to form copolymers with unique characteristics. For instance, it can be copolymerized with traditional monomers like ethylene (B1197577) and propylene (B89431) to introduce specific functionalities into the resulting polyolefin. nih.gov The process of polymerization involves linking these small monomer molecules together to form long chains, which can be linear, branched, or form complex three-dimensional networks. byjus.combritannica.com

Polymer Properties and Applications: The inclusion of ETU moieties in a polymer backbone can enhance thermal stability, and introduce pH-responsiveness. mdpi.comrsc.org Polymers containing ETU have been investigated for their potential use in various fields, including biomedical applications where biocompatibility and specific interactions with biological tissues are crucial. researchgate.net For example, the synthesis of polylactic acid (PLA)/silica (B1680970) composites can be modified by incorporating functional groups that improve the dispersion of silica within the polymer matrix, leading to enhanced mechanical and thermal properties. mdpi.com

| Polymer System | Role of Ethylidenethiourea | Resulting Properties/Applications | References |

|---|---|---|---|

| Ethylene/propylene/5-ethylidene-2-norbornene (EPDM) copolymers | Component of the diene monomer | Improved thermooxidative stability | nih.gov |

| Polylactic acid (PLA) composites | Surface functionalization agent for fillers | Enhanced thermal stability and mechanical properties | mdpi.com |

| pH-Responsive Polymers | Functional monomer | Tunable solubility and conformation based on pH | rsc.org |

Integration of Ethylidenethiourea Moieties into Functionalized Surfaces

Surface functionalization is a key technique for tailoring the properties of materials for specific applications, and ethylidenethiourea offers a versatile platform for such modifications. mdpi.comfrontiersin.orgresearchgate.net

Self-Assembled Monolayers (SAMs): Ethylidenethiourea and its derivatives can form self-assembled monolayers (SAMs) on various substrates, particularly on noble metals like gold. sigmaaldrich.comnih.govrsc.org These highly ordered, single-molecule-thick layers are created by immersing a substrate in a solution containing the thiol- or thiourea-based molecules. sigmaaldrich.comossila.com The sulfur atom in the thiourea (B124793) group has a strong affinity for gold, leading to the spontaneous formation of a stable and well-defined surface layer. sigmaaldrich.com The properties of the surface are then dictated by the exposed functional groups of the ethylidenethiourea molecule. nih.gov

Applications of Functionalized Surfaces: Surfaces modified with ethylidenethiourea can exhibit altered hydrophobicity, chemical reactivity, and biocompatibility. mdpi.comresearchgate.net This has significant implications for a range of technologies. For example, in the field of biomedical implants, surface functionalization can be used to promote osseointegration and prevent bacterial adhesion. frontiersin.org Furthermore, the ability to control surface properties at the molecular level is crucial for the development of sensors, catalysts, and electronic devices. mdpi.com For instance, modifying the surface of titanium implants with photoresponsive materials can enhance their functionality. frontiersin.org

Role of Ethylidenethiourea in Catalysis and Reaction Rate Modulation

Ethylidenethiourea and its derivatives can play a significant role in catalysis, either as ligands for metal complexes or as organocatalysts themselves.

Ligands in Metal-Based Catalysis: The nitrogen and sulfur atoms in ethylidenethiourea are excellent donors and can coordinate with a variety of transition metals to form stable complexes. These complexes can exhibit significant catalytic activity in a range of organic transformations. nih.govnih.govrsc.org The electronic and steric properties of the ethylidenethiourea ligand can be fine-tuned to modulate the reactivity and selectivity of the metal center. cmu.edu For example, Schiff base complexes of transition metals, which can be derived from compounds similar to ethylidenethiourea, are known to be effective catalysts in various reactions. nih.gov The design of bifunctional ligands, where one part of the ligand binds to the metal and another part participates in the reaction, is a powerful strategy for developing highly efficient catalysts. nih.govnsf.gov

Organocatalysis: In some cases, ethylidenethiourea derivatives can act as organocatalysts, meaning they can catalyze reactions without the need for a metal. This is a rapidly growing area of "green chemistry" as it avoids the use of potentially toxic and expensive heavy metals. cas.org The catalytic activity of these molecules often stems from their ability to activate substrates through hydrogen bonding or other non-covalent interactions.

| Catalytic System | Role of Ethylidenethiourea Derivative | Type of Reaction | References |

|---|---|---|---|

| Ruthenium(II) complexes | As a ligand for the metal center | Oxidation of alcohols | researchgate.net |

| Organotin(IV) complexes | As a Schiff base ligand | Various organic transformations | researchgate.netdntb.gov.ua |

| Zinc(II) complexes | As a hydrazone-based ligand | Ketone-amine-alkyne (KA²) coupling reaction | mdpi.com |

| Gold(I) complexes | As a bifunctional phosphine (B1218219) ligand | Nucleophilic addition to alkynes | nsf.gov |

Development of Novel Materials through Ethylidenethiourea Chemistry

The unique reactivity of ethylidenethiourea allows for the synthesis of novel materials with tailored properties that are not accessible through conventional routes. rsc.orgspringerprofessional.demdpi.com

Precursor for Heterocyclic Synthesis: Ethylidenethiourea can serve as a building block for the synthesis of more complex heterocyclic systems. For example, it can be used to prepare derivatives of 2-quinolone, which are of interest for their potential biological activities and as intermediates in the synthesis of dyes. scholarsresearchlibrary.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of ethylidenethiourea to coordinate with metal ions can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their porous structures and high surface areas, making them promising candidates for applications in gas storage, separation, and catalysis.

Hybrid Materials: Ethylidenethiourea and its derivatives can be integrated into hybrid materials, combining the properties of both organic and inorganic components. For instance, functionalizing the surface of nanoparticles with ethylidenethiourea can improve their dispersibility in polymer matrices and introduce new functionalities. mdpi.comnih.gov

Future Directions and Emerging Research Frontiers in Ethylidenethiourea Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Ethylidenethiourea

The traditional synthesis of ethylenethiourea (B1671646) (ETU) involves the reaction of ethylenediamine (B42938) with carbon disulfide. wikipedia.orgorgsyn.org While effective, this method often utilizes volatile and hazardous materials, prompting the exploration of greener and more sustainable alternatives. chemistryjournals.net The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer solvents and reaction conditions, are guiding these innovations. chemistryjournals.net

Current research focuses on several key areas to improve the environmental footprint of ETU synthesis:

Alternative Solvents: The use of traditional organic solvents, which are often toxic and non-renewable, is a significant concern. chemistryjournals.net Green chemistry encourages the use of more benign alternatives like water, ionic liquids, and supercritical fluids. chemistryjournals.net Water, in particular, is an attractive solvent due to its abundance, non-toxicity, and unique reactivity. chemistryjournals.net

Catalytic Processes: Researchers are investigating catalytic methods to reduce waste and improve reaction efficiency. chemistryjournals.net Catalysts can enable reactions to proceed under milder conditions, lowering energy consumption and minimizing the formation of byproducts.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net For instance, microwave-assisted synthesis has been successfully applied to produce imidazolium-based ionic liquids, a related class of compounds. chemistryjournals.net

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, leading to improved consistency and quality of the final product. thepharmamaster.com This method often results in reduced waste, lower solvent usage, and increased energy efficiency. thepharmamaster.com

The development of these green synthetic routes is not only environmentally beneficial but can also be economically advantageous by reducing raw material consumption and waste disposal costs. chemistryjournals.net

Exploration of Unconventional Coordination Geometries and Architectures for Ethylidenethiourea Complexes

Ethylenethiourea is a versatile ligand capable of coordinating with various metal ions, leading to the formation of complexes with diverse structures and properties. researchgate.net Research in this area is focused on exploring novel coordination geometries and supramolecular architectures.

Ethylenethiourea can coordinate to metals through either its sulfur or nitrogen atoms. researchgate.net The choice of the coordination site influences the geometry of the resulting complex. For example, in adducts with nickel(II) chloride, ETU coordinates through the nitrogen atom. researchgate.net

Scientists are investigating the synthesis of metal-organic frameworks (MOFs) and coordination polymers using ETU as a building block. These materials have potential applications in areas such as catalysis, gas storage, and sensing. The interaction of ETU with different metals can lead to a variety of structures, from simple mononuclear complexes to intricate three-dimensional networks. For instance, copper(I) has been shown to form a one-dimensional helical chain structure with thiourea (B124793), a related compound. researchgate.net

The study of these complexes involves a range of characterization techniques, including X-ray crystallography, infrared spectroscopy, and thermal analysis, to elucidate their structural and electronic properties. researchgate.netresearchgate.net

Advancements in Multiscale Computational Modeling for Complex Ethylidenethiourea Systems